![molecular formula C14H13N3 B2889450 2-[(2-Phenylethyl)amino]nicotinonitrile CAS No. 138310-92-6](/img/structure/B2889450.png)
2-[(2-Phenylethyl)amino]nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Medicinal Chemistry
“2-[(2-Phenylethyl)amino]nicotinonitrile” has potential applications in medicinal chemistry due to its structural features. The presence of a phenylethylamine moiety can be relevant for the synthesis of compounds with central nervous system (CNS) activity, as this structure is found in a variety of psychoactive drugs. Additionally, the nicotinonitrile group could be involved in the formation of heterocyclic compounds that are often seen in drug molecules with diverse therapeutic effects .
Agriculture
In the field of agriculture, this compound could be explored for the development of new agrochemicals. Its chemical structure suggests that it could serve as a precursor for the synthesis of plant growth regulators or pesticides. Research could focus on its interaction with plant enzymes or receptors to modulate plant growth and development .
Material Science
Material science could benefit from the properties of “2-[(2-Phenylethyl)amino]nicotinonitrile” in the creation of novel materials. Its potential to act as a monomer or a cross-linking agent could lead to the development of new polymers with specific mechanical and chemical properties for use in various industries .
Environmental Science
This compound’s applications in environmental science might include its use as a chemical marker or tracer due to its unique chemical signature. It could also be studied for its environmental fate and transport, degradation pathways, and potential bioaccumulation in ecosystems .
Biochemistry
In biochemistry, “2-[(2-Phenylethyl)amino]nicotinonitrile” could be used as a substrate or inhibitor in enzymatic studies. Its structure could interact with enzymes that are significant in metabolic pathways, providing insights into enzyme mechanisms and the design of enzyme inhibitors .
Pharmacology
Pharmacologically, the compound could be investigated for its pharmacokinetics and pharmacodynamics. It may serve as a lead compound in the development of new medications, with studies focusing on its absorption, distribution, metabolism, excretion, and potential therapeutic effects .
Analytical Chemistry
In analytical chemistry, “2-[(2-Phenylethyl)amino]nicotinonitrile” could be used as a standard or reagent in the development of analytical methods. Its stability and reactivity make it suitable for use in chromatography, spectroscopy, and other analytical techniques to detect or quantify other substances .
Chemical Engineering
Lastly, in chemical engineering, this compound could be important in process development. Its properties might be crucial in optimizing reactions, separation processes, and the scaling up of chemical production. It could also be a candidate for catalysis studies or as a building block in chemical synthesis .
将来の方向性
A review on the chemistry of nicotinonitriles highlights the recently synthesized nicotinonitrile possessing important biological, therapeutic, and medicinal properties . This suggests that there may be potential for future research and applications of compounds like 2-[(2-Phenylethyl)amino]nicotinonitrile in medicinal chemistry.
作用機序
Result of Action
The molecular and cellular effects of 2-[(2-Phenylethyl)amino]nicotinonitrile could include:
- Antioxidant Activity : Related chalcones (structurally similar compounds) exhibit antioxidant properties . This compound might scavenge free radicals, protecting cells from oxidative damage.
特性
IUPAC Name |
2-(2-phenylethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-11-13-7-4-9-16-14(13)17-10-8-12-5-2-1-3-6-12/h1-7,9H,8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRXVGCIBRUZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-Dimethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2889369.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2889370.png)
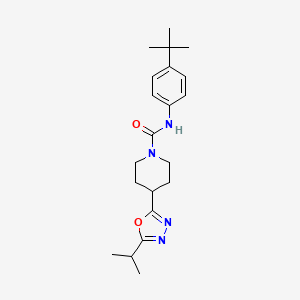

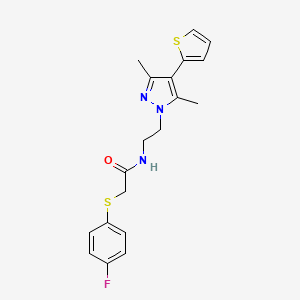

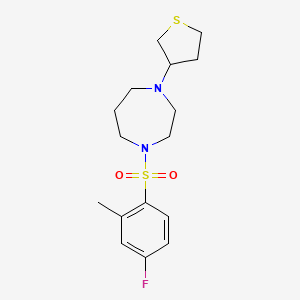

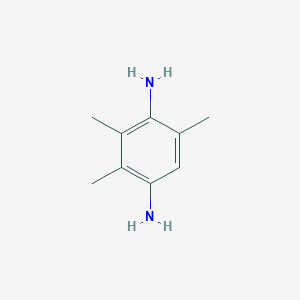
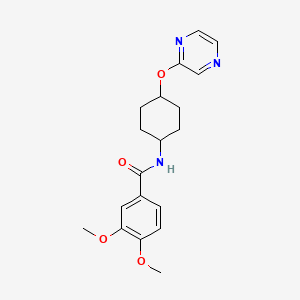
![1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine](/img/structure/B2889384.png)
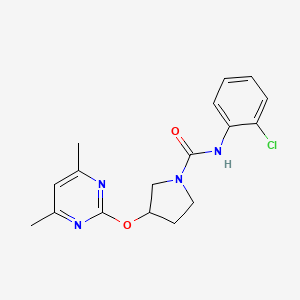
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2889389.png)
